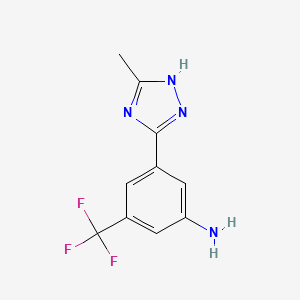

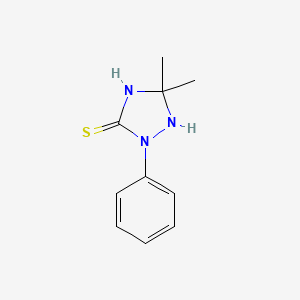

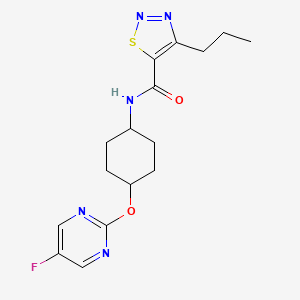

![molecular formula C14H16ClNS B2815026 4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride CAS No. 1049762-40-4](/img/structure/B2815026.png)

4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride” is a chemical compound with the CAS Number: 1049762-40-4 . It has a molecular weight of 265.81 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC Name for this compound is “4-[(2,5-dimethylphenyl)sulfanyl]aniline hydrochloride” and its Inchi Code is "1S/C14H15NS.ClH/c1-10-3-4-11(2)14(9-10)16-13-7-5-12(15)6-8-13;/h3-9H,15H2,1-2H3;1H" . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 265.81 . Unfortunately, detailed physical and chemical properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications

Transition Metal Phosphide Hydroprocessing Catalysts

Transition metal phosphides have emerged as promising hydroprocessing catalysts due to their high activity, stability, and unique physical properties resembling ceramics while retaining metallic properties. These catalysts demonstrate excellent performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), crucial processes in refining oil feedstocks to meet environmental regulations. Ni2P, in particular, exhibits superior activity, suggesting potential for deep HDS in the presence of nitrogen and aromatic compounds (Oyama et al., 2009).

Genotoxic Activities of Aniline and its Metabolites

Aniline and its metabolites have been studied extensively for their genotoxic potential, which is crucial for understanding their effects on health and environment. Despite a broad range of studies, most evidence suggests that aniline and its primary metabolites do not induce gene mutations, indicating their genotoxic effects may not occur through a primary genetic activity. This insight into aniline's interaction with biological systems could guide research on similar compounds (Bomhard & Herbold, 2005).

Organic Corrosion Inhibitors in Acidic Solutions

The use of organic inhibitors to prevent metallic dissolution in acidic media, a common issue in industrial cleaning processes, highlights the importance of chemical compounds with specific functional groups. Organic inhibitors containing heteroatoms (O, S, N, and P) have been identified as effective in protecting metals and alloys from corrosion, underlining the potential applications of sulfur-containing compounds like "4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride" in similar contexts (Goyal et al., 2018).

Photocatalysis and Photosensitization in Environmental Applications

Photocatalytic and photosensitization processes have been explored for the oxidation of reduced sulfur compounds, demonstrating the potential for environmental remediation. This research area involves understanding the mechanisms of interaction between photocatalytic materials and pollutants, providing a foundation for studying how specific compounds like "4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride" might be utilized in photocatalytic applications to mitigate pollution (Cantau et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

4-(2,5-dimethylphenyl)sulfanylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS.ClH/c1-10-3-4-11(2)14(9-10)16-13-7-5-12(15)6-8-13;/h3-9H,15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWYBVBZRLTFRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC2=CC=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide](/img/structure/B2814943.png)

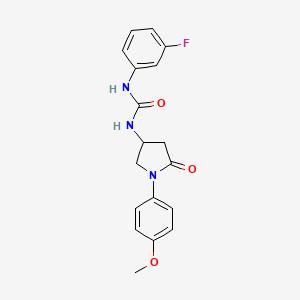

![N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814953.png)

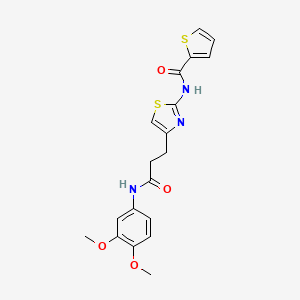

![8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2814956.png)